

Comparative Analysis of Ilginatinib Hydrochloride's Kinase Cross-Reactivity

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Compound of Interest

Compound Name: *Ilginatinib hydrochloride*

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This guide provides a detailed comparison of **Ilginatinib hydrochloride**'s (also known as NS-018) cross-reactivity with other kinases, supported by available experimental data. **Ilginatinib hydrochloride** is a potent, orally bioavailable small-molecule inhibitor primarily targeting Janus kinase 2 (JAK2).^[1] Understanding its selectivity profile is crucial for assessing its therapeutic potential and predicting potential off-target effects.

Kinase Inhibition Profile of Ilginatinib Hydrochloride

Ilginatinib hydrochloride demonstrates significant potency against its primary target, JAK2, with an IC₅₀ value of 0.72 nM.^[1] Its selectivity has been evaluated against other members of the JAK family and a panel of other kinases. The available data indicates a favorable selectivity profile for JAK2 over other JAK kinases.

The table below summarizes the inhibitory activity of **Ilginatinib hydrochloride** against a selection of kinases.

Kinase Family	Kinase Target	IC50 (nM)	Selectivity vs. JAK2 (Fold)
JAK Family	JAK2	0.72	1
JAK1	33	~46	
JAK3	39	~54	
TYK2	22	~31	
Src Family	SRC	Potent Inhibition (IC50 not specified)	-
FYN	Potent Inhibition (IC50 not specified)	-	~45
Other	ABL	Weak Inhibition	
FLT3	Weak Inhibition	~90	

Data compiled from publicly available sources.[1]

Ilginatinib hydrochloride exhibits 30- to 50-fold greater selectivity for JAK2 over other JAK-family kinases.[2] Notably, it also shows potent inhibition of Src-family kinases, although specific IC50 values are not always provided in the reviewed literature.[1] Weak inhibition was observed against ABL and FLT3 kinases, with approximately 45- and 90-fold selectivity for JAK2, respectively.[1]

Experimental Methodologies

The determination of kinase inhibition is critical for characterizing the selectivity of compounds like **Ilginatinib hydrochloride**. Various in vitro assay formats are employed for this purpose, with ATP-competition assays being a common approach. Below is a detailed protocol for a representative biochemical kinase inhibition assay.

Representative Protocol: LanthaScreen™ Eu Kinase Binding Assay

This assay measures the binding of the test compound to the kinase of interest by competing with a fluorescently labeled tracer.

Materials:

- Kinase of interest (e.g., recombinant human JAK2)
- Europium-labeled anti-tag antibody (specific to the kinase's tag, e.g., anti-His)
- Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
- Test compound (**Ilginatinib hydrochloride**)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- 384-well assay plates
- Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

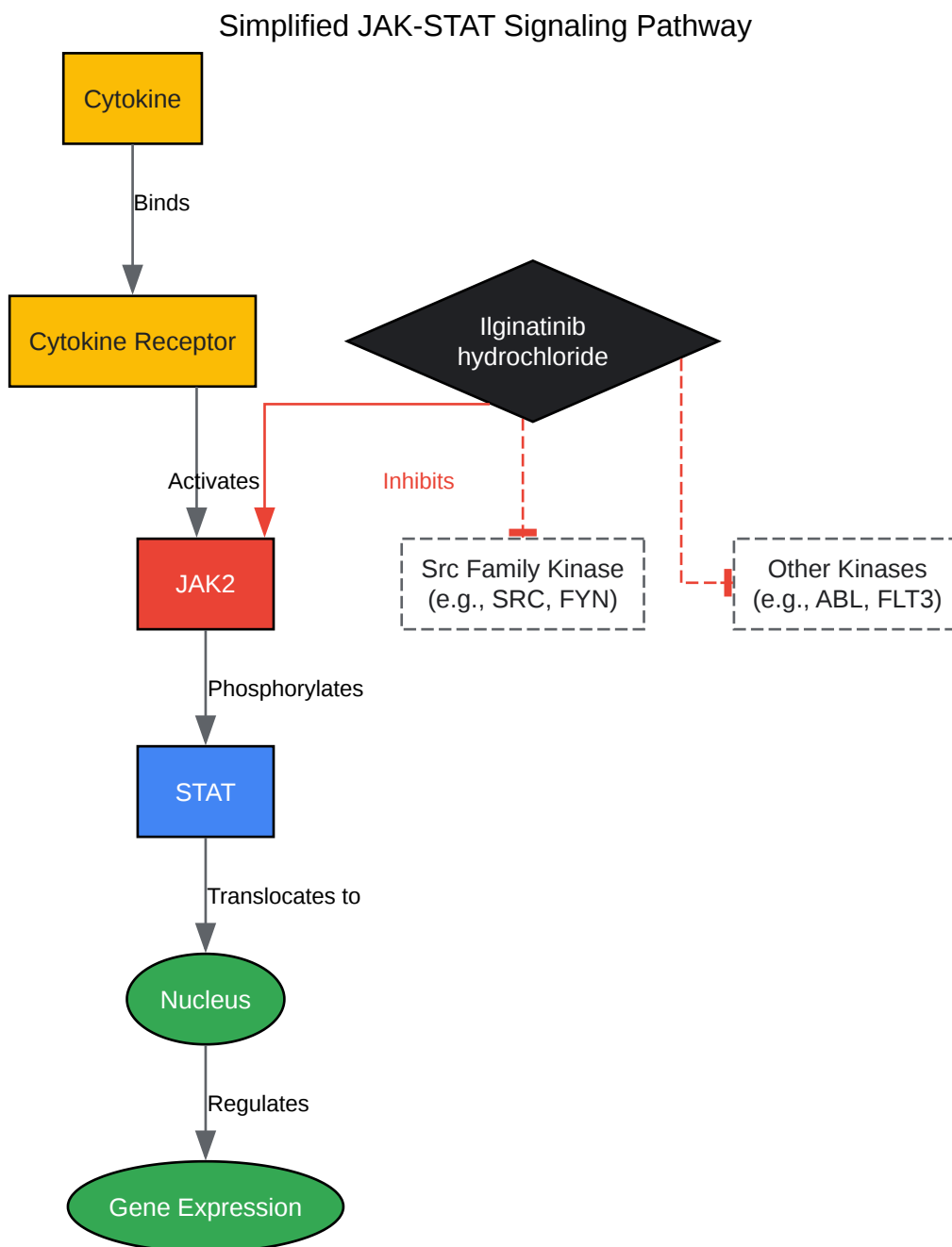
Procedure:

- Compound Preparation: Prepare a serial dilution of **Ilginatinib hydrochloride** in DMSO. Further dilute the compound solutions in the assay buffer to the desired final concentrations.
- Kinase/Antibody Mixture Preparation: Prepare a solution containing the kinase and the europium-labeled antibody in the assay buffer. The optimal concentrations of kinase and antibody should be predetermined.
- Assay Assembly:
 - Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.
 - Add 5 µL of the kinase/antibody mixture to each well.
 - Add 5 µL of the fluorescent tracer to each well to initiate the binding reaction.

- Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
- Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Measure the emission at two wavelengths: the europium donor emission (e.g., 615 nm) and the Alexa Fluor™ 647 acceptor emission (e.g., 665 nm).
- Data Analysis:
 - Calculate the emission ratio (665 nm / 615 nm).
 - Plot the emission ratio against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

Visualizing Kinase Interactions and Experimental Processes

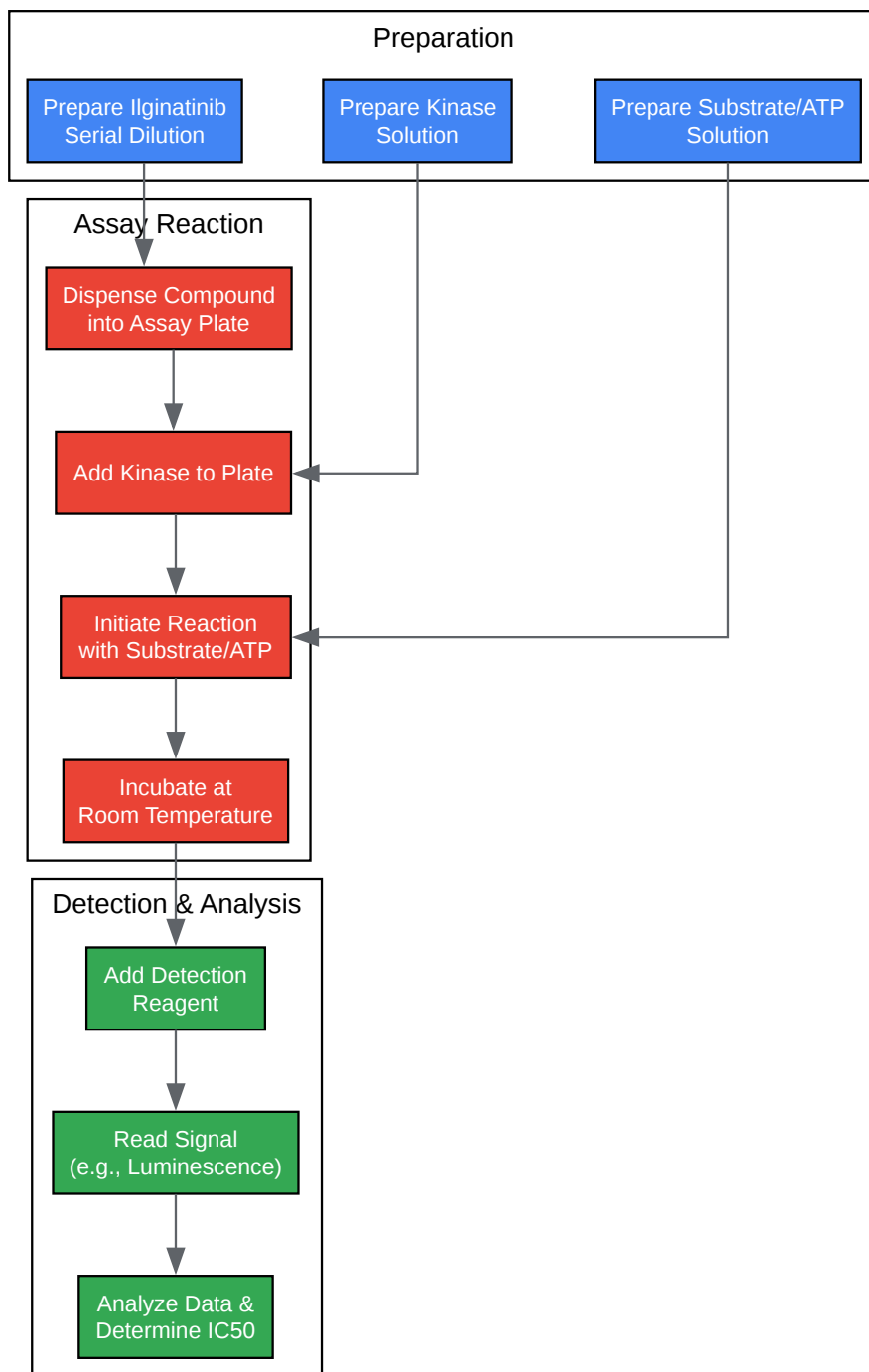
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a simplified signaling pathway involving JAK2 and a typical workflow for a kinase inhibition assay.



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Caption: Ilginatinib inhibits the JAK2-STAT pathway.

Kinase Inhibition Assay Workflow



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
Caption: Workflow of a typical kinase inhibition assay.

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